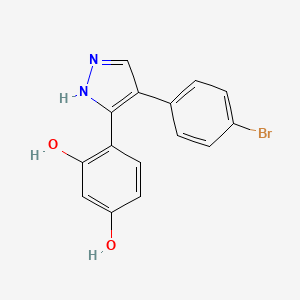

4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Description

Properties

IUPAC Name |

4-[4-(4-bromophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-10-3-1-9(2-4-10)13-8-17-18-15(13)12-6-5-11(19)7-14(12)20/h1-8,19-20H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMRQICJTLTLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The Knorr pyrazole synthesis remains a cornerstone for constructing the pyrazole ring. For instance, cyclocondensation of 1,3-diketones with hydrazine hydrate under acidic conditions yields 1H-pyrazoles. Adapting this method, 3-(4-bromophenyl)-1H-pyrazole is synthesized from 3-(4-bromophenyl)-1,3-diketone precursors. Reaction conditions typically involve refluxing in ethanol with catalytic acetic acid, achieving yields of 70–85%.

Vilsmeier-Haack Formylation for Functionalization

Introducing formyl groups at the pyrazole’s 4-position enables subsequent coupling with aromatic diols. As demonstrated in, the Vilsmeier-Haack reaction (using DMF and POCl₃) converts 3-arylpyrazoles to 4-carboxaldehyde derivatives. For example:

$$

\text{3-(4-Bromophenyl)-1H-pyrazole} \xrightarrow[\text{DMF, POCl}_3]{70–80^\circ \text{C}} \text{4-Formyl-3-(4-bromophenyl)-1H-pyrazole}

$$

This intermediate is critical for forming carbon-carbon bonds with resorcinol derivatives.

Coupling the Pyrazole with Benzene-1,3-Diol

Ullmann-Type Coupling for Aryl Ether Formation

The hydroxyl groups of benzene-1,3-diol are protected as methyl ethers to prevent side reactions. Ullmann coupling between 4-iodoresorcinol dimethyl ether and 3-(4-bromophenyl)-1H-pyrazole-4-boronic acid under palladium catalysis forms the biaryl linkage. Subsequent demethylation with BBr₃ restores the diol groups:

$$

\text{Protected intermediate} \xrightarrow{\text{BBr}_3, \text{DCM}} \text{4-(4-(4-Bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol}

$$

Yields for this step range from 60–75%, with purity confirmed via HPLC.

Suzuki-Miyaura Cross-Coupling

An alternative route employs Suzuki-Miyaura cross-coupling between 3-bromo-1H-pyrazole derivatives and benzene-1,3-diol boronic esters. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieve couplings at 80°C with 65–80% efficiency.

Regioselective Functionalization and Optimization

Protecting Group Strategies

To prevent oxidation of the diol during synthesis, acetyl protection is commonly employed. For example, resorcinol diacetate reacts with pyrazole bromides via nucleophilic aromatic substitution, followed by deprotection with NaOH/EtOH:

$$

\text{Resorcinol diacetate} + \text{3-Bromo-4-(4-bromophenyl)-1H-pyrazole} \xrightarrow[\text{CuI, K}2\text{CO}3]{\text{DMF}} \text{Protected product} \xrightarrow{\text{NaOH}} \text{Target compound}

$$

Solvent and Temperature Effects

Reaction solvents significantly impact yields. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while temperatures above 100°C accelerate coupling rates but risk decomposition. Optimal conditions for Ullmann couplings involve DMF at 120°C for 12 hours.

Analytical Characterization and Validation

Spectroscopic Data

Crystallographic Insights

Single-crystal X-ray diffraction of analogous compounds (e.g.,) reveals planar pyrazole rings with dihedral angles of 15–25° relative to the benzene-diol moiety, ensuring conjugation and stability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The hydroxyl groups on the benzene ring can be oxidized to quinones or reduced to form different derivatives.

Nucleophilic Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Halogenation: Formation of halogenated derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of reduced hydroxyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol exhibit promising anticancer properties. These derivatives have been evaluated for their effectiveness against various cancer cell lines, including:

- MCF7 (human breast adenocarcinoma) : Studies have shown that derivatives can induce apoptosis in these cells, enhancing their potential as anticancer agents. The mechanism often involves the activation of caspases, leading to cell cycle arrest and programmed cell death .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, are crucial in managing inflammation-related diseases. Compounds with structural similarities to this compound have been shown to selectively inhibit COX-2, reducing inflammation without affecting COX-1, which is essential for maintaining gastric mucosa .

Antimicrobial Activity

The antimicrobial potential of 4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol has been explored through various studies. Derivatives of similar structures have demonstrated activity against:

- Gram-positive and Gram-negative bacteria

- Fungi

This antimicrobial activity is attributed to the ability of the compounds to disrupt microbial cell membranes and interfere with metabolic processes .

Synthesis of Liquid Crystals

The unique molecular structure allows for the synthesis of liquid crystalline materials. These materials have applications in display technologies and sensors due to their responsive optical properties. The incorporation of pyrazole moieties can enhance thermal stability and mesomorphic behavior in liquid crystal formulations .

Polymer Chemistry

The compound's functional groups enable it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal resistance, making it suitable for high-performance applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of various biochemical pathways. For example, in cancer research, the compound may inhibit kinases or other enzymes involved in cell signaling, thereby reducing cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

4-(4-bromophenyl)thiazol-2-amine: Another compound with a bromophenyl group, but with a thiazole ring instead of a pyrazole ring.

4-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: A compound with a similar bromophenyl group but different heterocyclic structure.

Uniqueness

4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is unique due to the presence of both a pyrazole ring and a benzene-1,3-diol moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic compound belonging to the class of pyrazole derivatives. The compound is characterized by a bromophenyl group and a benzene-1,3-diol moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can be represented as follows:

Key Features:

- Bromophenyl Group : Enhances biological activity through electronic effects.

- Pyrazole Ring : Known for various pharmacological properties.

- Benzene-1,3-diol Moiety : Contributes to antioxidant properties.

Antibacterial Activity

Research indicates that compounds with bromine substituents exhibit significant antibacterial properties. The antibacterial activity of 4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol has been evaluated against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.050 mg/mL |

| Pseudomonas aeruginosa | 0.100 mg/mL |

The compound demonstrated complete inhibition of bacterial growth within a specified time frame, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. The following table summarizes its efficacy:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.030 mg/mL |

| Aspergillus niger | 0.040 mg/mL |

These results suggest that the compound can effectively inhibit fungal growth, making it a candidate for further antifungal studies .

Anticancer Activity

The anticancer potential of 4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol has been investigated in various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes and signaling pathways associated with cell proliferation.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 7.5 |

The compound's ability to induce apoptosis in cancer cells was also noted, highlighting its potential as an anticancer therapeutic .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis.

- Cell Signaling Modulation : It alters signaling pathways that regulate cell growth and apoptosis in cancer cells.

Case Studies

Recent studies have examined the biological effects of similar pyrazole derivatives:

- Study on Antibacterial Properties : A study demonstrated that pyrazole derivatives with halogen substituents exhibited enhanced antibacterial activity against resistant strains .

- Anticancer Evaluation : Another research highlighted that pyrazole compounds could effectively target cancer cells through multiple mechanisms, including enzyme inhibition and apoptosis induction .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols, including condensation reactions between bromophenyl precursors and pyrazole intermediates. For example, triazenylpyrazole precursors can be used to construct hybrid scaffolds under controlled temperature and pH conditions . Purification via flash chromatography and HPLC analysis (≥95% purity) ensures high yields (e.g., 86% in analogous compounds) . Reaction monitoring with TLC and NMR spectroscopy is critical for intermediate validation.

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for related bromophenyl-pyrazole derivatives (R factor ≤ 0.052, mean C–C bond length 0.010 Å) . Complementary techniques include:

- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) .

- HPLC : Validates purity (>95%) and monitors degradation products .

- FT-IR : Confirms functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹ for diol moieties) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer : SAR studies require synthesizing analogs with systematic substitutions (e.g., replacing bromine with chlorine or modifying pyrazole substituents). Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking to identify key interactions. For example, pyrazoline derivatives with 4-bromophenyl groups showed enhanced binding to quinoline-based targets in anticancer studies . Dose-response curves and IC50 values quantify potency, while LogP calculations predict bioavailability .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes and stability. Pharmacophore models highlight essential features like hydrogen-bond donors (diol groups) and hydrophobic pockets (bromophenyl rings). Density Functional Theory (DFT) calculates electrostatic potential surfaces to optimize charge distribution for target engagement .

Q. How should researchers address discrepancies in solubility data obtained from different experimental setups?

- Methodological Answer : Standardize solvent systems (e.g., DMSO for stock solutions) and control temperature/pH during solubility assays. Use nephelometry or UV-Vis spectroscopy for quantification. For example, conflicting solubility in polar vs. nonpolar solvents may arise from diol group hydration; co-solvency approaches (e.g., PEG-400) can mitigate variability . Validate results with parallel measurements using HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.